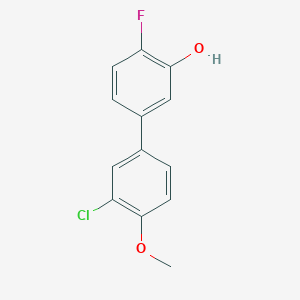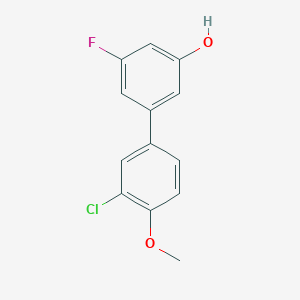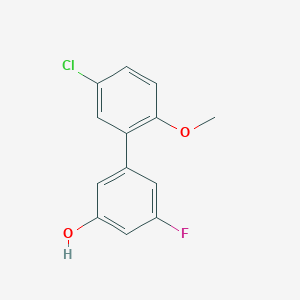
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (5-CMFP95) is a synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in various scientific fields. 5-CMFP95 is a type of phenol, a class of organic compounds characterized by the presence of a hydroxyl group attached to a benzene ring. 5-CMFP95 has a unique structure that allows it to interact with various molecules and undergo various chemical reactions.
科学的研究の応用
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied in various scientific research applications, including its use as a fluorescent probe for sensing proteins and other biomolecules. 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has also been used in the synthesis of various pharmaceuticals and other compounds, and as a catalyst in organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of material science and nanotechnology.
作用機序
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions. For example, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% have not been studied in detail. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions, which could potentially have an effect on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its ability to form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules. The main limitation of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which could lead to unexpected results.
将来の方向性
Future research on 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% could focus on furthering our understanding of its mechanism of action, as well as its potential applications in various scientific fields. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential toxicity. Additionally, further research could be conducted on the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and other related compounds, as well as the development of new uses for 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as a therapeutic agent.
合成法
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. In the first step, 4-methoxyphenol is reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of an amine base, such as triethylamine, to form 5-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide. This intermediate compound is then reacted with sodium hydroxide to form 5-(3-chloro-4-methoxyphenyl)-2-fluorophenol.
特性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBIQXBGJOWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684413 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-86-2 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)


![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)






